molecular formula C8H15BrClNO B13923942 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

Cat. No.: B13923942
M. Wt: 256.57 g/mol
InChI Key: FJKWULVJSBYVEJ-UHFFFAOYSA-N
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Description

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride (CAS 1147190-07-5) is a brominated spirocyclic compound of high interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. Its core structure, the 1-oxa-8-azaspiro[4.5]decane scaffold, is a recognized pharmacophore in the development of bioactive molecules. For instance, this specific scaffold has been identified as a key component in compounds patented as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are being investigated for the treatment of pain, anxiety, and various neurological disorders . Furthermore, related spirocyclic compounds have demonstrated potent activity as M1 muscarinic agonists, highlighting the therapeutic relevance of this structural class for central nervous system targets, such as in potential treatments for cognitive diseases . The bromine atom at the 3-position provides a reactive handle for further functionalization via various substitution reactions, making this building block invaluable for structure-activity relationship (SAR) studies and lead optimization in pharmaceutical research . The compound is supplied as the hydrochloride salt to enhance its stability. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15BrClNO

Molecular Weight

256.57 g/mol

IUPAC Name

3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H14BrNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H

InChI Key

FJKWULVJSBYVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)Br.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-bromo-1-oxa-8-azaspiro[4.5]decane; hydrochloride

Specific Synthetic Procedures and Conditions

Bromination of Spirocyclic Precursors

A typical approach to obtain the 3-bromo derivative involves bromination of a spirocyclic intermediate under controlled conditions:

  • Reagents : A spirocyclic compound such as 1-benzyl-1-azaspiro[4.5]decane can be brominated using aqueous hydrogen bromide and bromine.
  • Conditions : The reaction is conducted in dichloromethane at temperatures below 25 °C to control the exothermic nature of the bromination.
  • Workup : After reaction completion, the mixture is cooled, diluted with water to remove water-soluble impurities, and the organic layer is dried over sodium sulfate before solvent removal.
  • Purity : The crude product typically reaches approximately 90% purity and can be further purified by flash chromatography if necessary.

This method was detailed in a synthesis protocol where 1-benzyl-3-bromo-1-azaspiro[4.5]decane was obtained with characterization data confirming structure and purity (1H NMR, 13C NMR, LCMS).

Formation of Hydrochloride Salt

The hydrochloride salt is commonly prepared by treating the free base with methanolic hydrogen chloride:

Yield Reaction Conditions Operation Details
98% Methanolic HCl (3M), 0–20 °C, 3 hours A cooled solution of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate in methanol is treated dropwise with methanolic hydrogen chloride. The mixture is stirred at room temperature, then solvent is evaporated under reduced pressure to yield the hydrochloride salt.

This method provides a high-yield, straightforward conversion to the hydrochloride salt, facilitating purification and handling.

Nucleophilic Substitution and Coupling Reactions

Further functionalization can be achieved by reacting the hydrochloride salt with various amines or bases under different conditions:

Yield Reaction Conditions Operation Details
65% Triethylamine, THF, 20 °C, 96 hours A suspension of 1-oxa-8-azaspiro[4.5]decane hydrochloride with triethylamine in tetrahydrofuran is stirred, followed by addition of a coupling partner. The mixture is stirred for 4 days, concentrated, and purified by flash chromatography.
47% N-ethyl-N,N-diisopropylamine, acetonitrile, 80 °C, 18 hours The hydrochloride salt and base in acetonitrile are reacted with a bromo-substituted pyridine derivative at elevated temperature, followed by chromatographic purification.

These reactions illustrate the versatility of the spirocyclic hydrochloride in further synthetic elaborations.

Data Tables Summarizing Preparation Methods

Step Reagents/Conditions Temperature Time Yield Notes
Bromination of spirocyclic base Aqueous HBr, Br2, CH2Cl2 < 25 °C ~1 hour ~90% Exothermic; requires temperature control; crude purity ~90%
Hydrochloride salt formation Methanolic HCl (3M) 0–20 °C 3 hours 98% Simple salt formation, high yield
Coupling with triethylamine Triethylamine, THF 20 °C 96 hours 65% Long reaction time, moderate yield
Coupling with diisopropylamine N-ethyl-N,N-diisopropylamine, CH3CN 80 °C 18 hours 47% Elevated temperature, moderate yield

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the spirocyclic framework and bromine substitution patterns. Typical chemical shifts include signals corresponding to methylene protons adjacent to oxygen and nitrogen atoms in the spiro ring, as well as aromatic signals when applicable.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) MS data show molecular ion peaks consistent with the brominated spirocyclic compound and its hydrochloride salt, confirming molecular weights.
  • Chromatography : Flash column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonia or ethyl acetate/hexanes is employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.

Scientific Research Applications

3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Modifications and Heteroatom Variations

The following table highlights key structural differences and similarities among spirocyclic analogs:

Compound Name Molecular Formula Heteroatoms/Substituents Key Properties/Applications References
3-Bromo-1-oxa-8-azaspiro[4.5]decane HCl C₈H₁₃BrClNO Br, O, N (spiro) Potential enzyme inhibitor; halogenated
3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl C₉H₁₈ClNO₂ OCH₃, O, N (spiro) Higher solubility (logP ~1.2)
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane C₁₅H₂₂N₄O₂ Morpholine-pyrimidine, O, N Mycobacterium tuberculosis inhibitor
1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl C₇H₁₂ClN₂O₂ O, N (amide), N (spiro) Enhanced hydrogen-bonding capacity
2-Thia-7-azaspiro[4.5]decane, 2,2-dioxide HCl C₈H₁₅ClN₂O₂S S, N (sulfone), O Sulfonyl group enhances electrophilicity
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane HCl C₈H₁₇ClN₂S S, N (spiro), CH₃ Improved lipophilicity (logP ~2.5)

Key Observations:

  • Substituent Effects : The bromine atom in the target compound offers distinct electronic and steric properties compared to methoxy (electron-donating) or morpholine (bulky) groups. Bromine’s polarizability may enhance binding to aromatic residues in enzymes .
  • Heteroatom Variations: Replacing oxygen with sulfur (e.g., 2-thia analogs) increases lipophilicity and alters metabolic stability .
  • Pharmacological Targets: Compounds like 8-(6-morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane exhibit anti-tubercular activity, while BMY 7378 (azaspiro[4.5]decane dione) targets α1D-adrenoceptors .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (aq. HCl) LogP (Predicted)
3-Bromo-1-oxa-8-azaspiro[4.5]decane HCl 181–184 (dec.) 254.56 High 1.8
1-Oxa-8-azaspiro[4.5]decane HCl (parent) 131–133 (dec.) 193.67 Moderate 0.5
8-Oxa-1-azaspiro[4.5]decane HCl 181–184 (dec.) 193.67 Moderate 0.7
3-Fluoro-1-oxa-8-azaspiro[4.5]decane HCl N/A 194.63 High 1.2

Key Observations:

  • Fluorinated analogs (e.g., 3-fluoro) exhibit lower logP than brominated derivatives, balancing solubility and lipophilicity .

Q & A

Q. Basic

  • Gloves : Nitrile gloves (tested for HCl resistance).
  • Respiratory Protection : N95 masks in poorly ventilated areas.
  • Lab Coat : Flame-retardant, chemical-resistant coating.
  • Eye Protection : Goggles with side shields.
    Always work in a fume hood and use spill trays to contain accidental releases .

Can computational modeling predict its binding affinity for neurological targets?

Advanced
Molecular docking (e.g., AutoDock Vina) against serotonin or dopamine transporters can prioritize in vitro testing. Parameterize the bromine atom using density functional theory (DFT) to refine charge distributions. Compare results with radafaxine hydrochloride, a structurally related antidepressant, to infer potential CNS activity .

What pharmacological applications are plausible for this spirocyclic compound?

Basic
Spirocyclic amines are explored as:

  • CNS Agents : Dopamine/serotonin reuptake inhibitors (analogous to radafaxine) .
  • Enzyme Inhibitors : Target kinases or GPCRs due to conformational rigidity.
    Validate via in vitro assays (e.g., radioligand binding) and ADME profiling .

How can solubility challenges in biological assays be addressed?

Q. Basic

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Salt Formation : Explore alternative counterions (e.g., sulfate) if HCl salt precipitates in buffers.
  • Surfactants : Add 0.01% Tween-80 to cell culture media .

What statistical methods optimize reaction yields in scaled-up synthesis?

Advanced
Apply Design of Experiments (DoE) :

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurities.
    Use in-situ FTIR or Raman spectroscopy for real-time monitoring of intermediates .

How are degradation pathways elucidated for regulatory submissions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (H2_2O2_2).
  • LC-HRMS/MS : Identify degradation products (e.g., de-brominated analogs or ring-opened species).
  • Mechanistic Insights : Use kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions .

Notes

  • Data Gaps : Physical properties (melting point, solubility) are not explicitly reported; experimental determination is advised.
  • Safety : Environmental release is prohibited due to unknown ecotoxicity; incinerate waste per local regulations .

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